Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt

Description

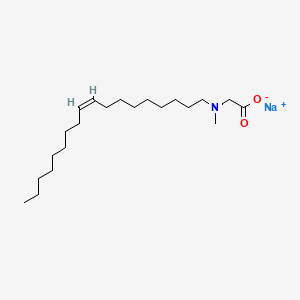

Chemical Structure: This compound, also known as sodium oleoyl sarcosinate (CAS: 3624-77-9), is an anionic surfactant derived from sarcosine (N-methylglycine). Its structure comprises a glycine backbone with a methyl group on the nitrogen and a (9Z)-9-octadecenyl (oleoyl) acyl chain. The Z-configuration indicates a cis double bond at position 9, conferring fluidity and lower melting points compared to saturated analogs .

Properties

CAS No. |

51821-82-0 |

|---|---|

Molecular Formula |

C21H40NNaO2 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

sodium;2-[methyl-[(Z)-octadec-9-enyl]amino]acetate |

InChI |

InChI=1S/C21H41NO2.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)20-21(23)24;/h10-11H,3-9,12-20H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |

InChI Key |

CRUUTKINBOXHMH-GMFCBQQYSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN(C)CC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(C)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Oleic Acid with N-methylglycine Sodium Salt

The most common industrially relevant method involves the direct amidation of oleic acid with sodium N-methylglycinate (the sodium salt of N-methylglycine) under high temperature conditions.

- Reaction Conditions : Heating a mixture of oleic acid, N-methylglycine, and its sodium salt at approximately 170 °C for 8 to 10 hours.

- Mechanism : The reaction proceeds via elimination of water, forming the amide bond between the oleoyl group and the N-methylglycine moiety.

- Yield : Typically high, with yields reported up to around 86–92% depending on purification steps.

- Notes : This method avoids the use of acid chlorides and hazardous reagents but requires prolonged heating and careful temperature control.

Schotten-Baumann Reaction via Oleoyl Chloride Intermediate

An alternative classical method involves the Schotten-Baumann reaction, which is a two-step process:

- Synthesis of Oleoyl Chloride : Oleic acid is converted to oleoyl chloride using reagents such as phosphorus trichloride (PCl3) or oxalyl chloride.

- Amidation : Oleoyl chloride is then reacted with aqueous sodium N-methylglycinate solution at pH ~10, maintained by sodium hydroxide addition.

- Advantages : Faster reaction times and milder conditions compared to direct amidation.

- Disadvantages : The production of oleoyl chloride is expensive and generates phosphonic acid byproducts that require disposal, making this less suitable for large-scale industrial synthesis.

- Yield : High purity product is obtained, but overall cost and environmental impact are concerns.

Transesterification Using Methyl Oleate and Sodium N-methylglycinate

A milder and more recent method uses methyl oleate instead of oleic acid:

- Reaction Conditions : Methyl oleate is reacted with sodium N-methylglycinate in methanol at 120 °C for about 3.5 hours.

- Catalyst : Equimolar amounts of sodium methoxide are added to facilitate transesterification.

- Work-up : After reaction, the mixture is absorbed in water, acidified with concentrated sulfuric acid, and extracted with butanone.

- Yield : Reported yields are high, around 92.5%.

- Advantages : Lower temperature, shorter reaction time, and avoidance of acid chlorides and harsh reagents.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Amidation | Oleic acid + N-methylglycine sodium salt | 170 °C, 8–10 hours | 8–10 hours | ~86–92 | Simple, avoids acid chlorides | High temperature, long reaction |

| Schotten-Baumann (Acid chloride route) | Oleoyl chloride + N-methylglycine sodium salt | Room temp, pH ~10 | Short | High | Mild conditions, fast reaction | Expensive reagents, waste disposal |

| Transesterification with methyl oleate | Methyl oleate + sodium N-methylglycinate + sodium methoxide | 120 °C, 3.5 hours | 3.5 hours | 92.5 | Lower temp, shorter time, high yield | Requires catalyst, solvent workup |

Analytical and Purification Techniques

- Extraction : After synthesis, the crude product is typically absorbed in water and acidified to precipitate the free acid form or to adjust pH for extraction.

- Solvent Extraction : Butanone (methyl ethyl ketone) is commonly used for extraction of the product from aqueous phases.

- Chromatography : Silica gel column chromatography may be applied for further purification in research settings.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$-NMR confirms the amide bond formation and olefinic protons.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Acid Value Titration : To assess the degree of amidation and residual free acid content.

- Yield Calculation : Based on oleic acid starting material.

Research Results and Observations

- The direct amidation at 170 °C for 8–10 hours reliably produces high yields of N-oleoylsarcosine sodium salt with acceptable purity for industrial applications.

- The transesterification method at 120 °C with sodium methoxide catalyst reduces reaction time significantly while maintaining high yield (92.5%) and product quality.

- The Schotten-Baumann method, while efficient in laboratory synthesis, is less favored industrially due to cost and environmental concerns.

- Physical properties such as solubility and amphiphilicity are consistent across preparation methods, confirming the structural integrity of the product.

- The compound’s surfactant properties, including critical micelle concentration (CMC), depend on the purity and structural consistency achieved through these preparation methods.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, typically in an alcoholic solvent.

Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

Oxidation: The major products are often carboxylic acids or aldehydes.

Reduction: The primary products are alcohols or amines.

Substitution: The products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Widely used in personal care products like shampoos, soaps, and detergents for its foaming and cleaning abilities.

Mechanism of Action

The mechanism of action of Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in emulsifying oils and dirt, facilitating their removal in cleaning applications. The molecular targets include lipid membranes and hydrophobic compounds, where it disrupts the surface tension and enhances solubility.

Comparison with Similar Compounds

Properties :

- Molecular Formula : C₂₁H₃₈NNaO₃

- Molecular Weight : 375.529 g/mol

- Biodegradability : Readily biodegradable (85% CO₂ formation in 28 days via OECD 301B) .

- Applications : Used in cosmetics, detergents, and oil dispersants due to its emulsifying and foaming properties .

Comparison with Similar Compounds

Sodium Lauroyl Sarcosinate (CAS: 137-16-6)

Structural Differences :

Functional Differences :

Calcium Oleoyl Sarcosinate (CAS: 16026-16-7)

Cationic Differences :

Sodium N-Methyl Oleoyl Taurate (CAS: 137-20-2)

Backbone Differences :

Polysorbate 80 (CAS: 9005-65-6)

Structural Contrast :

- Hydrophilic Head : Polyethoxylated sorbitan vs. sarcosinate.

- Function: Polysorbate 80 is non-ionic, offering broader pH stability but lower biodegradability. Sodium oleoyl sarcosinate is more effective in oil-in-water emulsions for cosmetics .

Data Table: Comparative Analysis

Biological Activity

Glycine, N-methyl-N-(9Z)-9-octadecenyl-, sodium salt is a compound of significant interest in various fields of biological research due to its unique structural properties and potential bioactivity. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₃H₇NO₂Na

- CAS Number : 4316-73-8

- Synonyms : Glycine, N-methyl-, sodium salt; Sodium sarcosinate

The biological activity of glycine derivatives often involves their interaction with various biological molecules. Specifically, glycine acts as an inhibitory neurotransmitter in the central nervous system and has been shown to modulate NMDA receptors, which are critical for synaptic plasticity and memory function.

In the case of N-methyl-N-(9Z)-9-octadecenyl glycine, the long hydrophobic chain may enhance its ability to integrate into lipid membranes, potentially affecting membrane fluidity and receptor interactions.

Biological Activities

-

Neurotransmission Modulation :

- Glycine is known to play a role in inhibitory neurotransmission. Its derivatives can influence the activity of NMDA receptors, which are involved in excitatory neurotransmission.

- Studies indicate that compounds similar to glycine can act as antagonists at the glycine site of NMDA receptors, thereby modulating excitatory signaling in neurons .

-

Antioxidant Properties :

- Some research suggests that glycine derivatives exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent.

-

Anticancer Activity :

- There is emerging evidence that glycine derivatives may possess anticancer properties. For instance, compounds that interact with cellular signaling pathways can induce apoptosis in cancer cells.

-

Anti-inflammatory Effects :

- Glycine and its derivatives may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study 1: Neuroprotective Effects

A study published in Journal of Neuroscience demonstrated that a glycine derivative could significantly reduce neuronal death in models of excitotoxicity by acting on NMDA receptors. The compound was shown to inhibit excessive calcium influx into neurons, thereby protecting against excitotoxic damage.

Study 2: Anticancer Potential

Research conducted on various cancer cell lines indicated that N-methyl-N-(9Z)-9-octadecenyl glycine displays selective cytotoxicity against certain cancer types while sparing normal cells. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.